Fmoc-S-benzyl-L-cystéine

Vue d'ensemble

Description

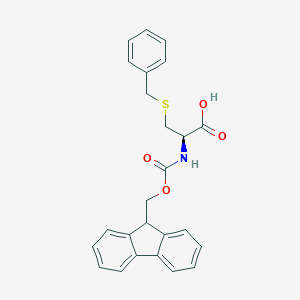

Fmoc-S-benzyl-L-cysteine is a useful research compound. Its molecular formula is C25H23NO4S and its molecular weight is 433.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-S-benzyl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-S-benzyl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse peptidique

Fmoc-S-benzyl-L-cystéine est couramment utilisé dans la synthèse peptidique. Il sert d'intermédiaire pour la préparation de divers dérivés de Fmoc-L-cystéine S-substitués qui sont essentiels à la formation de peptides ayant des fonctions ou des propriétés spécifiques .

Science des matériaux

Ce composé a été utilisé en science des matériaux, par exemple pour imprégner du gel de silice afin d'éliminer les métaux lourds des solutions .

Études de stabilité enzymatique

Sa grande stabilité chimique et enzymatique en fait un excellent candidat pour les études relatives aux interactions enzymatiques et à la stabilité .

Mécanisme D'action

Target of Action

Fmoc-S-benzyl-L-cysteine, also known as FMOC-CYS(BZL)-OH, is primarily used in the field of pharmaceutical testing . It is a useful intermediate for the preparation of a variety of S-substituted Fmoc-L-cysteine derivatives . The primary targets of this compound are the biochemical pathways involved in the synthesis of these derivatives .

Mode of Action

The mode of action of FMOC-CYS(BZL)-OH involves its interaction with the biochemical pathways to facilitate the synthesis of S-substituted Fmoc-L-cysteine derivatives . The compound’s fluorenylmethyloxycarbonyl (Fmoc) group plays a crucial role in this process .

Biochemical Pathways

The biochemical pathways affected by FMOC-CYS(BZL)-OH are those involved in the synthesis of glycopeptides and their derivatives . These pathways have gained significant interest due to the importance of glycoproteins in biological processes .

Result of Action

The result of FMOC-CYS(BZL)-OH’s action is the successful synthesis of a variety of S-substituted Fmoc-L-cysteine derivatives . These derivatives have high chemical and enzymatic stability, making them attractive synthetic targets in biomedical research and pharmaceutical development .

Analyse Biochimique

Biochemical Properties

Fmoc-S-benzyl-L-cysteine is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

The effects of Fmoc-S-benzyl-L-cysteine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fmoc-S-benzyl-L-cysteine exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-S-benzyl-L-cysteine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Fmoc-S-benzyl-L-cysteine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Fmoc-S-benzyl-L-cysteine is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Fmoc-S-benzyl-L-cysteine is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Fmoc-S-benzyl-L-cysteine and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Activité Biologique

Fmoc-S-benzyl-L-cysteine is a derivative of the amino acid cysteine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a benzyl group attached to the sulfur atom. This compound plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it protects the thiol group of cysteine, preventing undesired side reactions during synthesis. The molecular formula is CHNOS, with a molar mass of 433.52 g/mol .

Role in Peptide Synthesis

Fmoc-S-benzyl-L-cysteine is integral to producing biologically active peptides. The Fmoc group allows for easy removal under basic conditions, typically using piperidine, which facilitates efficient deprotection without affecting other functional groups. This property makes it particularly valuable in synthesizing complex peptide structures that require precise control over functional group protection and reactivity .

Biological Activities

The biological activities associated with Fmoc-S-benzyl-L-cysteine primarily stem from its application in synthesizing peptides that interact with various biological systems. Key activities include:

- Antioxidant Properties : Peptides synthesized from Fmoc-S-benzyl-L-cysteine exhibit antioxidant activity, which can protect cells from oxidative stress.

- Antimicrobial Activity : Certain peptides derived from this compound have shown potential antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Activity : Some studies indicate that peptides containing cysteine derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of peptides synthesized using Fmoc-S-benzyl-L-cysteine:

- Peptide Antioxidants : Research demonstrated that peptides synthesized with Fmoc-S-benzyl-L-cysteine exhibited significant radical scavenging activity, suggesting their potential as antioxidants in biomedical applications .

- Antimicrobial Peptides : A study focused on synthesizing antimicrobial peptides using Fmoc-S-benzyl-L-cysteine showed promising results against various bacterial strains, indicating its utility in developing new antimicrobial agents .

- Cytotoxicity Studies : In another investigation, derivatives of Fmoc-S-benzyl-L-cysteine were tested for cytotoxic effects on cancer cell lines. The results indicated that certain synthesized peptides could effectively inhibit cell proliferation and induce apoptosis .

Comparative Analysis

The following table summarizes the characteristics and biological activities of different cysteine derivatives used in peptide synthesis:

| Compound Name | Structure/Functional Group | Unique Features | Biological Activity |

|---|---|---|---|

| Fmoc-S-benzyl-L-cysteine | Fmoc on nitrogen, benzyl on sulfur | Stable under basic conditions; versatile for peptide synthesis | Antioxidant, antimicrobial, anticancer |

| N-Fmoc-L-cysteine | Fmoc on L-cysteine | Lacks benzyl protection; more prone to oxidation | Limited due to instability |

| S-Benzyl-L-cysteine | Benzyl on L-cysteine | No Fmoc protection; less stable during synthesis | Moderate biological activity |

| N-Boc-S-benzyl-L-cysteine | Boc group instead of Fmoc | More stable under acidic conditions | Limited applications |

Propriétés

IUPAC Name |

(2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXYVGAAQGLAMD-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471889 | |

| Record name | Fmoc-S-benzyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53298-33-2 | |

| Record name | Fmoc-S-benzyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.